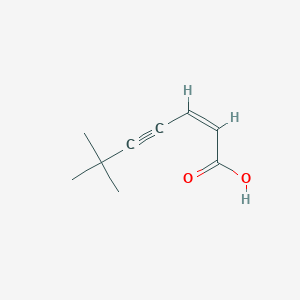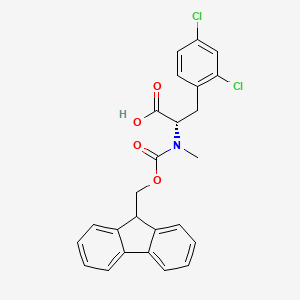![molecular formula C16H25BLiNO3S B13352688 Lithium benzo[d]thiazol-2-yltriisopropoxyborate](/img/structure/B13352688.png)
Lithium benzo[d]thiazol-2-yltriisopropoxyborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium benzo[d]thiazol-2-yltriisopropoxyborate is a chemical compound with the molecular formula C16H25BLiNO3S and a molecular weight of 329.1916 This compound is known for its unique structure, which includes a lithium ion, a benzo[d]thiazole ring, and triisopropoxyborate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium benzo[d]thiazol-2-yltriisopropoxyborate typically involves the reaction of benzo[d]thiazol-2-ylboronic acid with lithium triisopropoxyborohydride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Lithium benzo[d]thiazol-2-yltriisopropoxyborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzo[d]thiazole ring to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[d]thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzo[d]thiazoles, and various substituted benzo[d]thiazole derivatives .
科学的研究の応用
Lithium benzo[d]thiazol-2-yltriisopropoxyborate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials, such as polymers and catalysts.
作用機序
The mechanism of action of lithium benzo[d]thiazol-2-yltriisopropoxyborate involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole ring can interact with enzymes and receptors, modulating their activity. The borate group can form stable complexes with various biomolecules, influencing their function. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
類似化合物との比較
Similar Compounds
- Benzo[d]thiazol-2-ylboronic acid
- Lithium triisopropoxyborohydride
- Benzo[d]thiazole
Uniqueness
Lithium benzo[d]thiazol-2-yltriisopropoxyborate is unique due to its combination of a benzo[d]thiazole ring and a borate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Compared to similar compounds, it offers enhanced reactivity and stability, which can be advantageous in various chemical reactions and applications .
特性
分子式 |
C16H25BLiNO3S |
|---|---|
分子量 |
329.2 g/mol |
IUPAC名 |
lithium;1,3-benzothiazol-2-yl-tri(propan-2-yloxy)boranuide |
InChI |
InChI=1S/C16H25BNO3S.Li/c1-11(2)19-17(20-12(3)4,21-13(5)6)16-18-14-9-7-8-10-15(14)22-16;/h7-13H,1-6H3;/q-1;+1 |
InChIキー |
ZBRAHFPJAGGWGR-UHFFFAOYSA-N |
正規SMILES |
[Li+].[B-](C1=NC2=CC=CC=C2S1)(OC(C)C)(OC(C)C)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


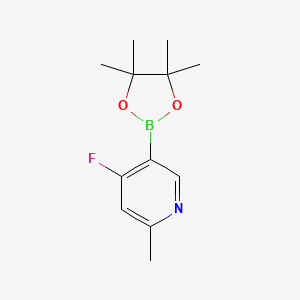
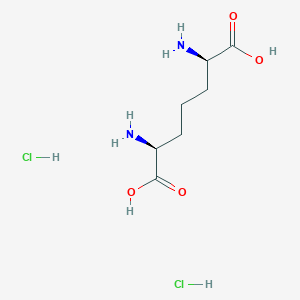
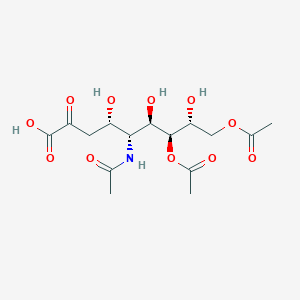
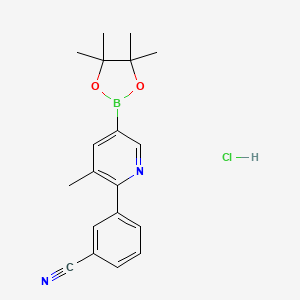
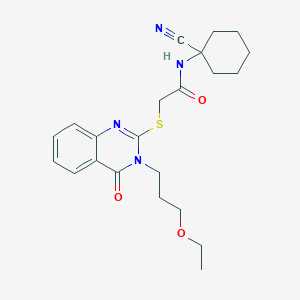
![4-Chloro-2-morpholin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13352646.png)
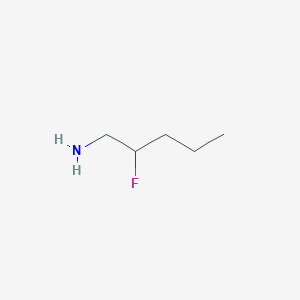
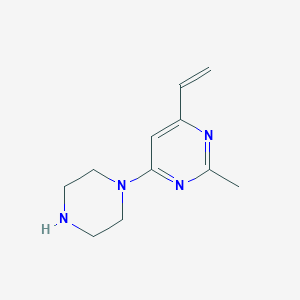
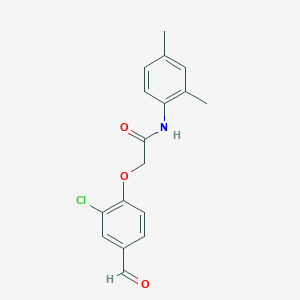


![3-{2-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13352676.png)
